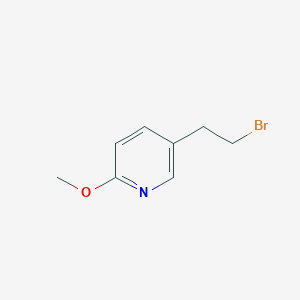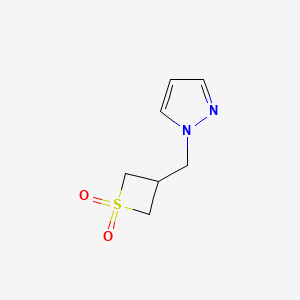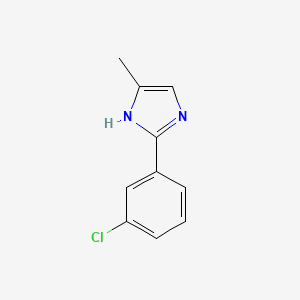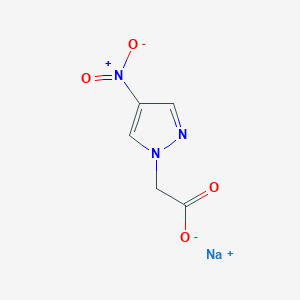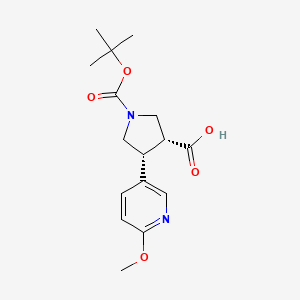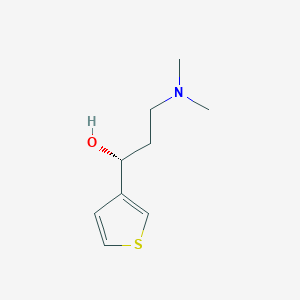
(R)-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol is a chiral compound that features a thiophene ring, a dimethylamino group, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with thiophene, which undergoes a series of reactions to introduce the desired functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Purification: The final product is purified using techniques such as chromatography to obtain the pure ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a thiophene ketone, while reduction could produce a thiophene alcohol derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine
In medicinal chemistry, ®-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group may participate in hydrogen bonding or electrostatic interactions, while the thiophene ring can engage in π-π stacking with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol: The enantiomer of the compound, which may exhibit different biological activities.
3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one: A ketone derivative with distinct chemical properties.
3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-amine:
Uniqueness
®-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol is unique due to its chiral nature and the presence of both a dimethylamino group and a thiophene ring
Eigenschaften
Molekularformel |
C9H15NOS |
|---|---|
Molekulargewicht |
185.29 g/mol |
IUPAC-Name |
(1R)-3-(dimethylamino)-1-thiophen-3-ylpropan-1-ol |
InChI |
InChI=1S/C9H15NOS/c1-10(2)5-3-9(11)8-4-6-12-7-8/h4,6-7,9,11H,3,5H2,1-2H3/t9-/m1/s1 |
InChI-Schlüssel |
HKVIPLMMUMBSKB-SECBINFHSA-N |
Isomerische SMILES |
CN(C)CC[C@H](C1=CSC=C1)O |
Kanonische SMILES |
CN(C)CCC(C1=CSC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


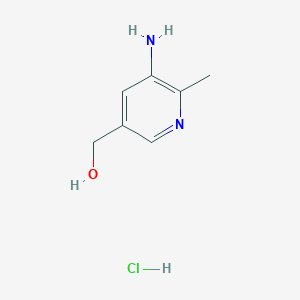

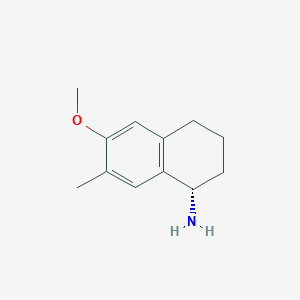


![Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B15221282.png)
